

# Mupinensisone spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025



### Mupinensisone: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Mupinensisone** is a naturally occurring triterpenoid first isolated from the plant Euonymus mupinensis. Structurally, it is identified as olean-3-oxo-29-ol. As a member of the oleanane family of triterpenoids, **Mupinensisone** holds potential for further investigation into its biological activities, given the diverse pharmacological properties associated with this class of compounds. This technical guide provides a summary of the available spectroscopic data for **Mupinensisone**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to support researchers in its identification and further study.

#### **Chemical Structure**

Systematic Name: Olean-3-oxo-29-ol Molecular Formula: C30H48O2 CAS Number: 152253-67-3

#### **Spectroscopic Data**

The structural elucidation of **Mupinensisone** was primarily achieved through the application of various spectroscopic techniques. The following tables summarize the key data obtained from NMR, MS, and IR analyses as reported in the initial isolation studies.



#### Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

lon	m/z	Description
[M] <sup>+</sup>	440	Molecular Ion

Table 1: Mass Spectrometry data for Mupinensisone.

#### Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3450	O-H	Stretching
1705	C=O	Stretching

Table 2: Key Infrared absorptions for **Mupinensisone**.

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

<sup>13</sup>C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts are reported in parts per million (ppm).



Carbon Atom	Chemical Shift (δ)	Carbon Atom	Chemical Shift (δ)
1	39.4	16	24.0
2	34.1	17	48.0
3	218.0	18	41.6
4	47.5	19	46.1
5	55.4	20	37.1
6	19.7	21	31.6
7	32.5	22	35.2
8	39.2	23	26.5
9	47.2	24	21.5
10	36.8	25	15.2
11	23.5	26	16.8
12	122.3	27	25.9
13	144.0	28	28.2
14	42.1	29	73.1
15	28.0	30	26.9

Table 3: <sup>13</sup>C NMR chemical shifts for **Mupinensisone**.

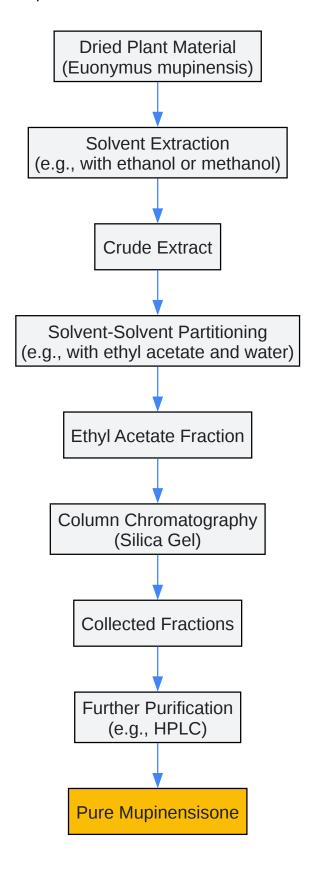
### **Experimental Protocols**

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The following provides a generalized overview of the methodologies typically employed.

#### **Isolation of Mupinensisone**



The isolation of **Mupinensisone** from Euonymus mupinensis would typically follow a standard natural product extraction and purification workflow.





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Caption: General workflow for the isolation of **Mupinensisone**.

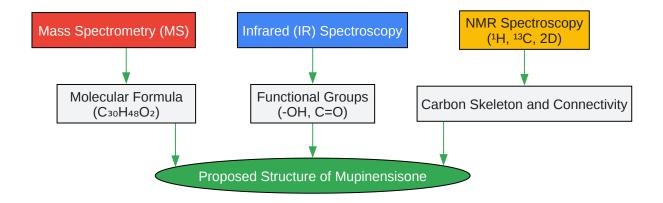
#### **Spectroscopic Analysis**

- Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a mass spectrometer, often coupled with a suitable ionization source such as electrospray ionization (ESI) or electron impact (EI), to determine the accurate mass and molecular formula of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum reveals the presence of key functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>). These experiments are fundamental for the complete structural elucidation and assignment of all proton and carbon signals.

## Logical Relationship of Spectroscopic Data in Structure Elucidation

The determination of the structure of a novel natural product like **Mupinensisone** is a deductive process where different spectroscopic data provide complementary pieces of information.





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Caption: Interrelation of spectroscopic data for structural elucidation.

This guide serves as a foundational resource for researchers working with **Mupinensisone**. For more in-depth analysis and experimental details, consulting the original publication is recommended.

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